Stereochemical Identity Defines Application: (S)- vs (R)-Enantiomer in Key Intermediate Synthesis
For the synthesis of the DPP-4 inhibitor vildagliptin, the (S)-enantiomer intermediate is required. The target compound, (S)-Hexahydro-pyrrolo[1,2-a]pyrazin-4-one hydrochloride, provides the (8aS)-configuration found in vildagliptin's final structure [1]. The (R)-enantiomer (CAS 1303974-99-3) would lead to the incorrect (8aR)-diastereomer of the final drug, which is a pharmacopeia-specified impurity rather than the active pharmaceutical ingredient [1]. This absolute stereochemical requirement makes the compounds non-substitutable despite being otherwise chemically identical.
| Evidence Dimension | Absolute Stereochemistry at 8a-position for Drug Synthesis |
|---|---|
| Target Compound Data | (S)-configuration (8aS), essential for the correct diastereomer of vildagliptin |
| Comparator Or Baseline | (R)-enantiomer (8aR, CAS 1303974-99-3) yields the wrong diastereomer, a known impurity |
| Quantified Difference | Catastrophic failure of synthesis outcome (incorrect diastereomer vs. correct drug). |
| Conditions | Multi-step vildagliptin synthesis, patent WO 2015128718 and impurity characterization data |
Why This Matters
Procurement of the wrong enantiomer guarantees batch failure in stereospecific drug synthesis, leading to significant financial and time losses in pharmaceutical R&D.
- [1] Hikal Ltd. NOVEL ECONOMIC PROCESS FOR VILDAGLIPTIN. Patent WO 2015128718, 2015. View Source
